molecular formula C9H11NS B1205856 2-Phenylthiazolidine CAS No. 4569-82-8

2-Phenylthiazolidine

Cat. No. B1205856
CAS RN: 4569-82-8
M. Wt: 165.26 g/mol
InChI Key: NXOMVTLTYYYYPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylthiazolidine and its derivatives has been a subject of study to understand its potential in various applications. One pathway involves the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, leading to the formation of different isomeric products including this compound derivatives. This method corrects previous assumptions about the reaction scheme for N-alkyloxaziridine and phenyl isothiocyanate reactions, offering insights into the structural complexities of the resulting compounds (Kuriyama et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using X-ray diffraction, revealing the orthorhombic and monoclinic crystal systems of these compounds. This structural analysis provides a detailed view of the atomic arrangements and the overall geometry of the molecules, which is crucial for understanding their chemical behavior and interactions (Kuriyama et al., 1986).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For instance, reactions with 1,1-dichloro-2-nitroethene and phenylthiourea derivatives lead to the formation of 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on the solvent used. This demonstrates the compound's versatility and the influence of reaction conditions on product formation (Feng et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The orthorhombic and monoclinic crystal systems obtained from X-ray diffraction studies provide insights into the compound's solid-state characteristics, which are essential for its handling and application in various chemical processes (Kuriyama et al., 1986).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents and its behavior under various conditions, are crucial for its application in synthesis and drug development. Studies on its reactions with phenyl isothiocyanate and the subsequent formation of derivatives shed light on the compound's potential as a scaffold for the development of pharmacologically active molecules (Kuriyama et al., 1986).

Scientific Research Applications

Radioprotective Activity

2-Phenylthiazolidine and its derivatives have been studied for their radioprotective activities. Fernandez et al. (1983) explored the relationship between the metabolism of this compound and its radioprotective efficacy. They found that the distribution and metabolism of this compound correlate closely with its radioprotective activity (Fernandez et al., 1983).

Cardiotonic Agents

This compound derivatives have been synthesized and tested for their potential as cardiotonic agents. Nate et al. (1987) developed a series of this compound-3-thiocarboxamides and found that certain derivatives showed significant positive inotropic action, suggesting potential use in cardiology (Nate et al., 1987).

NMR Structural Studies

The structural properties of this compound have been investigated using nuclear magnetic resonance (NMR) techniques. Terol et al. (1981) conducted a 1H NMR structural study of this compound, providing insights into the conformation and signals of the heterocyclic protons (Terol et al., 1981).

Antimicrobial and Anticonvulsant Effects

Research has explored the potential antimicrobial and anticonvulsant effects of this compound derivatives. Rishipathak et al. (2019) synthesized this compound-4-ones with enhanced anticonvulsant effects, indicating a potential application in treating convulsions (Rishipathak et al., 2019). Additionally, Desai et al. (2013) developed 5-phenylthiazolidin-4-one derivatives that showed promising antibacterial and antifungal activities (Desai et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound derivatives have been a significant area of research. Studies have focused on developing efficient synthesis methods and understanding the chemical properties of these compounds. For instance, Gao Wen-xiu (2007) examined the synthesis of this compound-4-carboxylic acid using microwave irradiation, highlighting the efficiency of this method (Gao Wen-xiu, 2007).

properties

IUPAC Name

2-phenyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMVTLTYYYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903063
Record name NoName_3651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4569-82-8
Record name 2-Phenylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PHENYLTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolidine

Q & A

Q1: What is the molecular formula and weight of 2-phenylthiazolidine?

A1: The molecular formula of this compound is C9H11NS, and its molecular weight is 165.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. 1H NMR studies have been particularly useful in elucidating the structure and conformation of the molecule, including the influence of substituents on chemical shifts. [, ] 13C NMR analysis has also provided insights into the electronic effects of the thiazolidine ring and substituents. [] X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and its derivatives. []

Q3: How does the position of the phenylpiperazinoalkoxyl group in this compound-3-thiocarboxamides affect their cardiotonic activity?

A3: Studies have shown that moving the phenylpiperazinoalkoxyl group from the ortho position to the meta or para position on the phenyl ring significantly reduces the cardiotonic activity of this compound-3-thiocarboxamides. [] This suggests that the ortho position is crucial for optimal interaction with the biological target.

Q4: What is the effect of converting the thiocarboxamido group to a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A4: Replacing the thiocarboxamido group with a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines leads to a notable increase in cardiotonic activity. [] This modification highlights a significant difference in structure-activity relationships compared to simpler this compound derivatives.

Q5: How does the length of the aminoalkoxy chain influence the cardiotonic activity of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A5: Research indicates that ethoxy derivatives generally exhibit greater potency compared to analogues with longer aminoalkoxy chains in the context of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines. []

Q6: What is known about the metabolism of this compound and its m-bromo derivative?

A8: Studies using autoradiography and analysis of urinary metabolites in mice revealed that both this compound and its m-bromo derivative are metabolized to cysteamine. Furthermore, the radioprotective activity and efficacy of these compounds over time closely correlate with their distribution and metabolic profiles. []

Q7: Do thiazolidine-4-carboxylate and this compound-4-carboxylate have any effect on the growth of a methionine-dependent tumor in rats?

A9: Research has shown that while thiazolidine-4-carboxylate and this compound-4-carboxylate can act as cysteine precursors, they do not affect the growth of a methionine-dependent rhabdomyosarcoma tumor in rats. [] Interestingly, a negative correlation was observed between plasma glutathione levels and tumor weight, suggesting that the tumor might preferentially uptake glutathione.

Q8: What is the potential application of S-methylmethionine sulfonium (SMMS) derivatives in skin protection?

A10: Previous research has demonstrated that SMMS possesses wound-healing and photoprotective properties for the skin, but its application is limited due to an unpleasant odor. In a recent study, odorless derivatives of SMMS were synthesized by eliminating dimethyl sulfide. Two specific derivatives, (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid, and (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, showed promising skin-protective effects. In vitro studies using human dermal fibroblasts (hDFs) and an immortalized human keratinocyte cell line (HaCaT) demonstrated that these derivatives could enhance cell proliferation, improve cell survival against UV exposure, and regulate collagen type I and MMP mRNA expression in hDFs subjected to UV radiation. These findings suggest that these SMMS derivatives could be developed as cosmetic ingredients for skin protection. []

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